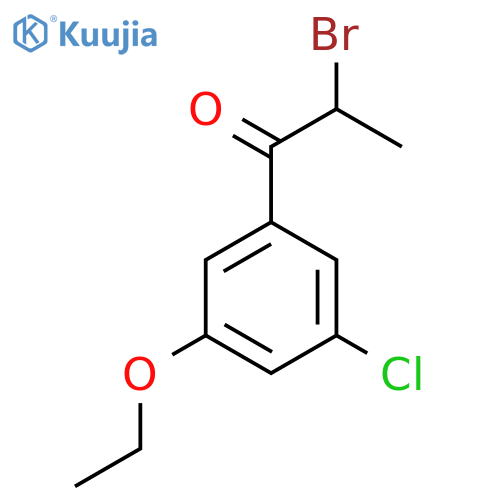Cas no 1804235-39-9 (2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one)

1804235-39-9 structure
商品名:2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one
CAS番号:1804235-39-9
MF:C11H12BrClO2
メガワット:291.568781852722
CID:4971540
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one
-
- インチ: 1S/C11H12BrClO2/c1-3-15-10-5-8(4-9(13)6-10)11(14)7(2)12/h4-7H,3H2,1-2H3
- InChIKey: LQLOBWOEHFCXMD-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=C(C=C(C=1)OCC)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 26.3
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024293-1g |
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one |
1804235-39-9 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1804235-39-9 (2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one) 関連製品
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2230780-65-9(IL-17A antagonist 3)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
